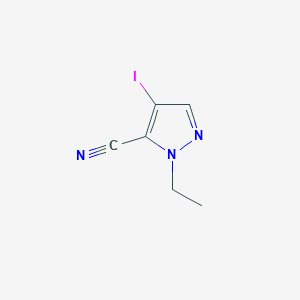

1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile

Description

The exact mass of the compound 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-iodopyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3/c1-2-10-6(3-8)5(7)4-9-10/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGJWCSHOYQQCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354704-03-2 | |

| Record name | 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 4 Iodo 1h Pyrazole 5 Carbonitrile and Precursors

General Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several robust methods available. These strategies often involve the reaction of a binucleophilic hydrazine (B178648) component with a 1,3-dielectrophilic species.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds or Equivalents

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. This reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.

A common precursor for pyrazole-5-carbonitriles is a suitably substituted 1,3-dicarbonyl equivalent. For the synthesis of a 1-ethyl-1H-pyrazole-5-carbonitrile, ethylhydrazine would be the hydrazine component. The 1,3-dielectrophile can be a β-keto nitrile or a masked equivalent like ethoxymethylenemalononitrile. The reaction of ethylhydrazine with such a precursor would lead to the formation of the 1-ethyl-1H-pyrazole-5-carbonitrile scaffold.

| Reactant 1 | Reactant 2 | Product | Conditions |

| Ethylhydrazine | Ethoxymethylenemalononitrile | 1-Ethyl-1H-pyrazole-5-carbonitrile | Varies (e.g., reflux in ethanol) |

| Ethylhydrazine | 2-Formyl-3-oxopropanenitrile | 1-Ethyl-1H-pyrazole-5-carbonitrile | Acid or base catalysis |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

1,3-Dipolar cycloaddition reactions provide a powerful and versatile route to pyrazole derivatives. This approach typically involves the reaction of a nitrile imine, as the 1,3-dipole, with an alkyne or an alkene dipolarophile. The nitrile imine can be generated in situ from a hydrazonoyl halide in the presence of a base. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile imine and the dipolarophile. For the synthesis of pyrazole-5-carbonitriles, an α,β-unsaturated nitrile could serve as the dipolarophile.

Multicomponent Reactions (MCRs) for Pyrazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including pyrazole derivatives. Various MCRs have been developed for the synthesis of pyrazoles, often involving a hydrazine, a 1,3-dicarbonyl compound or its equivalent, and another component that introduces further diversity into the final product. These reactions can be catalyzed by acids, bases, or transition metals and can often be performed in a one-pot fashion, simplifying the synthetic procedure and reducing waste.

Development of Specific Synthetic Routes to 1-Ethyl-4-Iodo-1H-Pyrazole-5-Carbonitrile

The synthesis of the target compound, 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile, necessitates a two-stage approach: the initial formation of the 1-ethyl-1H-pyrazole-5-carbonitrile precursor, followed by the regioselective introduction of an iodine atom at the C4 position of the pyrazole ring.

Strategies for Regioselective Iodination at C4 of the Pyrazole Ring

The C4 position of the pyrazole ring is generally the most nucleophilic and therefore the most susceptible to electrophilic substitution. This inherent reactivity allows for the regioselective introduction of a halogen, such as iodine, at this position.

Direct iodination of the pyrazole ring at the C4 position can be achieved using various iodinating agents. These methods are often straightforward and efficient.

One common and effective method involves the use of N-iodosuccinimide (NIS) as the iodine source. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane or acetonitrile, and often proceeds at room temperature or with gentle heating. The succinimide byproduct is generally easy to remove, simplifying the purification of the desired 4-iodopyrazole (B32481).

Another widely used protocol for the C4-iodination of pyrazoles involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidizing agent, such as nitric acid, hydrogen peroxide, or ceric ammonium (B1175870) nitrate (CAN), generates a more electrophilic iodine species in situ, which then readily attacks the electron-rich C4 position of the pyrazole ring. The choice of oxidizing agent and reaction conditions can be tailored to the specific substrate to optimize the yield and selectivity of the iodination reaction. mdpi.com

| Iodinating Reagent | Oxidizing Agent (if applicable) | Solvent | Typical Conditions |

| N-Iodosuccinimide (NIS) | - | Dichloromethane (DCM) or Acetonitrile (MeCN) | Room temperature |

| Iodine (I₂) | Ceric Ammonium Nitrate (CAN) | Acetonitrile (MeCN) | Reflux |

| Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Water | Room temperature |

| Iodine (I₂) | Nitric Acid (HNO₃) | - | Varies |

Iodination of Pyrazole Carbonitrile Precursors

The introduction of an iodine atom at the C4 position of a pyrazole ring is a critical step in the synthesis of the target molecule. Direct iodination of pyrazole derivatives can be achieved through various methods, often employing elemental iodine under oxidative conditions or using other iodine sources like N-iodosuccinimide (NIS). nih.gov

A common strategy for the regioselective iodination of pyrazoles involves electrophilic substitution. For instance, the use of ceric ammonium nitrate (CAN) as a mediator with elemental iodine (I₂) can selectively yield 4-iodo derivatives. nih.gov In contrast, an alternative method involving treatment with n-BuLi to form a lithium pyrazolide intermediate, followed by quenching with iodine, typically results in the formation of 5-iodo derivatives. nih.gov A novel and convenient method for the iodination of pyrazole derivatives utilizes the in-situ formation of nitrogen triiodide, which has shown potential as a rapid and inexpensive iodination procedure. sciforum.net

These iodinated pyrazoles are valuable intermediates, serving as versatile building blocks for further functionalization, particularly in carbon-carbon and nitrogen-carbon coupling reactions. nih.govsciforum.net

Table 1: Selected Methods for Regioselective Iodination of Pyrazoles

| Method | Reagents | Position of Iodination | Reference |

|---|---|---|---|

| CAN-Mediated | Ceric Ammonium Nitrate (CAN), I₂ | C4 | nih.gov |

| Lithiation-Trapping | n-BuLi, then I₂ | C5 | nih.gov |

Alkylation Strategies for N1-Substitution (Ethyl Group)

The introduction of an ethyl group at the N1 position of the pyrazole ring is a key synthetic transformation. A variety of N-alkylation methods have been developed for pyrazole derivatives.

N-Alkylation Approaches for Pyrazole Derivatives

The N-alkylation of pyrazoles is typically achieved by deprotonating the pyrazole nitrogen with a base, followed by the addition of an alkylating agent like an alkyl halide. mdpi.com Common bases used for this purpose include potassium carbonate (K₂CO₃) in a solvent like DMSO. researchgate.netnih.govacs.org

Alternative approaches have been developed to avoid the use of strong bases or high temperatures. One such method employs trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst, providing good yields of N-alkyl pyrazoles. mdpi.com Other methods include the Mitsunobu reaction and transition metal-catalyzed processes. mdpi.com For industrial-scale synthesis, methods using crystalline aluminosilicate or aluminophosphate catalysts to react pyrazoles with alcohols have been developed, offering high yields under milder conditions. google.com

Regioselectivity Control in N1-Alkylation

When pyrazoles are substituted at the C3 (or C5) position, N-alkylation can produce two possible regioisomers (N1 and N2). Controlling the regioselectivity of this reaction is crucial. For 3-substituted pyrazoles, N1-alkylation is often favored when using systems like K₂CO₃ in DMSO. nih.govacs.org The regioselectivity is influenced by steric factors; the alkyl group tends to add to the nitrogen atom that is less sterically hindered. mdpi.com

A catalyst-free Michael reaction has also been reported to achieve highly regioselective N1-alkylation of 1H-pyrazoles, resulting in excellent yields (>90%) and N1/N2 selectivity greater than 99.9:1. researchgate.netacs.org This method is applicable to pyrazoles bearing various functional groups, including bromo, ester, nitro, and nitrile groups. researchgate.netacs.org

Table 2: Comparison of N-Alkylation Methods for Pyrazole Derivatives

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Base-Mediated | K₂CO₃/DMSO, Alkyl Halide | Common, favors N1 for 3-substituted pyrazoles | nih.govacs.org |

| Acid-Catalyzed | Trichloroacetimidate, Brønsted Acid | Milder conditions, avoids strong base | mdpi.com |

| Michael Reaction | None (Catalyst-free) | High yield and excellent N1 regioselectivity | researchgate.netacs.org |

Introduction of the Carbonitrile Group at C5 Position

The final key functional group on the target molecule is the carbonitrile (cyano) group at the C5 position. This can be introduced through various synthetic routes, often as part of the initial pyrazole ring formation or through subsequent functionalization.

Synthesis of Pyrazole-4-Carbonitrile Derivatives

Many synthetic methods for pyrazole-carbonitriles involve multi-component reactions. A common approach is the reaction of a β-ketonitrile or a similar precursor with a hydrazine derivative. For example, 5-amino-pyrazole-4-carbonitrile derivatives are frequently synthesized through a three-component reaction involving an aldehyde, malononitrile, and a hydrazine. tandfonline.comnih.govrsc.orgrsc.org These reactions are often facilitated by a catalyst and can proceed under environmentally friendly conditions. tandfonline.comrsc.org

The synthesis of dihydropyrano[2,3-c]pyrazole-5-carbonitriles can be achieved via a one-pot, four-component reaction of an aryl aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate. researchgate.net

Sequential Functionalization for Specific Substitution Pattern

Achieving the specific 1-ethyl-4-iodo-5-carbonitrile substitution pattern requires a carefully planned synthetic sequence. A plausible strategy involves starting with a pre-functionalized pyrazole or building the ring with the desired substituents in place.

One approach is the sequential functionalization of the pyrazole core. This can involve regioselective metalation followed by trapping with an electrophile. nih.govacs.orgacs.org For instance, a pyrazole ring could first be N-alkylated with an ethyl group. Subsequently, a regioselective iodination at the C4 position could be performed. The final introduction of the carbonitrile group at C5 might be more challenging and could potentially be achieved through the cyclization of precursors already containing the cyano group.

Alternatively, a pyrazole-5-carbonitrile precursor could be synthesized first. This precursor would then undergo N-alkylation with an ethylating agent, followed by regioselective iodination at the C4 position to yield the final product. The order of these steps (alkylation, iodination, and cyanation) is critical for a successful synthesis.

Table 3: Precursors for Pyrazole Carbonitrile Synthesis

| Precursor 1 | Precursor 2 | Precursor 3 | Resulting Pyrazole Type | Reference |

|---|---|---|---|---|

| Pyrazolecarbaldehyde | Malononitrile | Phenylhydrazine | 5-Amino-pyrazole-4-carbonitrile | tandfonline.com |

| Azo-linked Aldehyde | Malononitrile | Phenylhydrazine | 5-Amino-pyrazole-4-carbonitrile | nih.govrsc.org |

Optimization of Reaction Conditions, Catalysis, and Yields

Transition-Metal-Catalyzed Approaches in Pyrazole Synthesis

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient pathways to construct and functionalize heterocyclic compounds like pyrazoles. bohrium.com These catalysts, often based on palladium, copper, iron, or silver, facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, which can be challenging to achieve through traditional methods. bohrium.comdntb.gov.ua

Palladium catalysts are widely used for C-H functionalization reactions on the pyrazole ring, enabling the introduction of various substituents. bohrium.com However, controlling regioselectivity, particularly at the C3 and C4 positions, remains a significant challenge that researchers address by using directing groups or specifically tuned catalyst systems. bohrium.com For instance, palladium-catalyzed carbonylation of acetylenic acids with aryl iodides provides access to 1,3,5-substituted pyrazoles in excellent yields. mdpi.com

Iron-based catalysts, particularly in the form of ionic liquids like [C4mim][FeCl4], have been explored as efficient and reusable homogeneous catalysts for pyrazole synthesis from 1,3-diketones and hydrazines at room temperature. ias.ac.in This approach aligns with green chemistry principles by offering high yields and catalyst recyclability. ias.ac.in Silver-catalyzed reactions have also been employed, for example, in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides. mdpi.com

The table below highlights several transition-metal-catalyzed reactions used in pyrazole synthesis.

| Metal Catalyst | Reaction Type | Substrates | Outcome | Source |

| Palladium | C-H Arylation / Carbonylation | Pyrazoles, Aryl halides, Acetylenic acids | Formation of substituted pyrazoles, though regioselectivity can be an issue. | mdpi.combohrium.com |

| Iron (in Ionic Liquid) | Condensation | 1,3-Diketones, Hydrazines | High yields of pyrazoles at room temperature with a reusable catalyst. | ias.ac.in |

| Copper | Cyclocondensation | α,β-ethylenic ketones, Hydrazines | Catalyzes the formation of pyrazolines, which are then oxidized to pyrazoles. | mdpi.com |

| Silver | Cyclization/Rearrangement | N'-benzylidene tolylsulfonohydrazides, β-ketoesters | Produces trifluoromethylated pyrazole derivatives in moderate to excellent yields. | mdpi.com |

| Zinc (Nano-ZnO) | Condensation | Phenylhydrazine, Ethyl acetoacetate | Excellent yields with short reaction times under green conditions. | nih.gov |

Green Chemistry Principles and Sustainable Synthesis Methods

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for pyrazole derivatives, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the employment of environmentally benign solvents such as water or ionic liquids, and the development of solvent-free reaction conditions. nih.govbenthamdirect.com

Multicomponent reactions (MCRs) are a cornerstone of green pyrazole synthesis. nih.gov These one-pot reactions combine three or more reactants to form a complex product, which enhances atom economy and reduces the number of purification steps. nih.govacs.org For example, the four-component condensation of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate is a common MCR for synthesizing pyranopyrazole derivatives. nih.gov

The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. acs.org Several protocols have been developed for pyrazole synthesis in aqueous media, often accelerated by catalysts. acs.org Solvent-free reactions represent another significant advancement, offering benefits such as faster reaction rates, reduced energy consumption, and easier product separation. tandfonline.com In one example, highly functionalized pyrazoles were synthesized in good yields at room temperature under solvent-free conditions using tetrabutylammonium bromide as a recyclable reaction medium. tandfonline.com

Energy-efficient techniques also contribute to sustainable synthesis. Microwave-assisted synthesis, for instance, can drastically shorten reaction times from hours to minutes while improving yields. nih.gov Similarly, ultrasound irradiation can facilitate reactions, as demonstrated in the catalyst-free, multicomponent synthesis of pyrano[2,3-c]pyrazoles in water. nih.gov

Purification and Isolation Methodologies in Pyrazole Synthesis

The purification and isolation of the target pyrazole compound are critical final steps in the synthetic process to ensure the removal of unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical and chemical properties of the product, such as its polarity, solubility, and melting point.

Crystallization is a common and effective technique for purifying solid pyrazole derivatives. This method relies on the principle that the solubility of a compound in a solvent changes with temperature. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. google.com An alternative approach involves converting the pyrazole into an acid addition salt, which can then be selectively crystallized from an organic solvent. google.com

Column chromatography is a versatile and widely used method for separating components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica gel) while being eluted by a mobile phase (a solvent or mixture of solvents). google.comnih.gov This technique is particularly useful for separating products with similar polarities and for purifying non-crystalline, oily products. arkat-usa.org The progress of the separation is often monitored by thin-layer chromatography (TLC). nih.govalrasheedcol.edu.iq

Extraction is frequently used during the work-up procedure to separate the desired product from the reaction mixture. Typically, after quenching the reaction, the mixture is partitioned between an organic solvent (like ethyl acetate) and an aqueous layer (like brine). google.com The pyrazole derivative, being more soluble in the organic layer, is extracted, while inorganic salts and other polar impurities remain in the aqueous phase. The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product, which may then be subjected to further purification by chromatography or crystallization. google.com

Reactivity and Mechanistic Investigations of 1 Ethyl 4 Iodo 1h Pyrazole 5 Carbonitrile

Reactivity of the Iodine Substituent at C4

The iodine substituent at the C4 position of the 1-ethyl-1H-pyrazole-5-carbonitrile core is the primary site of reactivity for numerous transformations. Its susceptibility to oxidative addition with transition metals like palladium and copper makes it an excellent electrophilic partner in a wide array of cross-coupling reactions. The electron-withdrawing nature of the pyrazole (B372694) ring and the adjacent cyano group at C5 influences the reactivity of the C-I bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and the C4-iodo-pyrazole moiety is a competent substrate for several such transformations. acs.org These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, has been investigated for iodopyrazole derivatives. nih.gov For substrates like 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile, these reactions enable the introduction of various aryl and heteroaryl substituents at the C4 position. Research on related nitrogen-rich heterocycles has shown that the choice of catalyst, ligand, and base is crucial to overcome challenges such as catalyst inhibition by the nitrogen-containing substrate. nih.gov

Successful couplings often employ palladium catalysts with bulky phosphine (B1218219) ligands like XPhos or SPhos, paired with a base such as potassium phosphate (B84403) (K₃PO₄). nih.gov The reaction conditions are generally mild, though they can be substrate-dependent. nih.govsemanticscholar.org The utility of this reaction is demonstrated in the synthesis of complex molecules where pyrazole fragments are key building blocks. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodopyrazoles

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Moderate | nih.gov |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 | 94 | researchgate.net |

| Pd/C | N/A | MeOH | N/A | 90 | nih.gov |

Note: This table represents typical conditions for iodopyrazole derivatives, not exclusively for 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile.

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgmdpi.com The 4-iodo-pyrazole scaffold readily participates in Sonogashira couplings, allowing for the introduction of alkynyl groups.

Studies on compounds structurally similar to 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile, such as (E)-1,2-bis(1-ethyl-4-iodo-1H-pyrazol-5-yl)diazene, have demonstrated successful Sonogashira cross-coupling with various terminal alkynes. nih.gov Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, often used with a copper(I) salt like CuI and an amine base such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). libretexts.orgorganic-chemistry.org The reaction's success under mild conditions makes it a valuable tool for synthesizing complex conjugated systems containing the pyrazole core. mdpi.com

Table 2: General Conditions for Sonogashira Coupling of Iodo-Heterocycles

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₄ | CuI | TEA | THF | Room Temp. | libretexts.orgmdpi.com |

| PdCl₂(PPh₃)₂ | CuI | DIPA | Toluene | 50-100°C | mdpi.com |

| Pd(OAc)₂ / P(OEt)₃ | None | Et₃N | DMF | 100°C | clockss.org |

Note: This table represents typical conditions and is not exclusively for 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile.

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Research has been conducted on the Heck reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes. clockss.org These studies found that using a protecting group on the pyrazole nitrogen, such as a trityl group, was beneficial. Triethyl phosphite, P(OEt)₃, was identified as a suitable ligand for the palladium catalyst. clockss.org The reaction effectively yields 4-alkenyl-1H-pyrazoles, demonstrating another pathway for C-C bond formation at the C4 position. clockss.org

The Stille coupling, which pairs an organohalide with an organotin compound, is another powerful palladium-catalyzed C-C bond-forming reaction. While specific studies focusing on 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile are not widely documented, the general reactivity of aryl iodides in Stille reactions suggests its potential applicability.

Copper-Catalyzed Coupling Reactions (e.g., C-N, C-O, C-S)

Copper-catalyzed reactions, particularly Ullmann-type couplings, offer an alternative to palladium-based methods for forming carbon-heteroatom bonds. acs.org The C4-iodo-pyrazole is a suitable substrate for these transformations.

For C-O bond formation, studies on 4-iodopyrazoles have shown that a CuI-catalyzed coupling with various alcohols can proceed efficiently to yield 4-alkoxypyrazoles. semanticscholar.orgnih.gov These reactions often require a ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a strong base like potassium t-butoxide, sometimes under microwave irradiation to enhance reaction rates. semanticscholar.orgnih.gov

Copper-catalyzed C-N coupling reactions have also been reported for pyrazoles, enabling the introduction of amine functionalities. semanticscholar.org These methods provide access to 4-aminopyrazole derivatives, which are important in medicinal chemistry.

Furthermore, copper-catalyzed C-S coupling provides a route to aryl sulfides. nih.govnih.gov The reaction of aryl iodides with thiols, often catalyzed by ligand-free CuI with a base like K₂CO₃, is a straightforward method for creating C-S bonds. uu.nl This methodology is applicable to iodopyrazoles for the synthesis of 4-(arylthio)pyrazoles.

Table 3: Conditions for Copper-Catalyzed Coupling of 4-Iodopyrazoles

| Coupling Type | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

| C-O | CuI (20 mol%) | 3,4,7,8-Tetramethyl-1,10-phenanthroline | tBuOK | Alcohol (solvent) | 130 (MW) | nih.gov |

| C-N | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 100-120 | semanticscholar.org |

| C-S | CuI (1-2.5 mol%) | None | K₂CO₃ | NMP | 120-140 | uu.nl |

Note: This table represents typical conditions for iodopyrazole derivatives and not exclusively for 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile.

Nucleophilic Aromatic Substitution (SNAr) Potential at the Iodinated Position

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism where a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups.

In the case of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile, the pyrazole ring itself is electron-deficient, and this effect is significantly enhanced by the strongly electron-withdrawing carbonitrile (-CN) group at the C5 position. These features activate the C4 position, making it susceptible to attack by strong nucleophiles. Iodine is a good leaving group in such reactions. Therefore, it is plausible that 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile could undergo SNAr reactions with potent nucleophiles like alkoxides, thiolates, or amines, especially under forcing conditions (high temperature). While cross-coupling reactions are often preferred, the potential for SNAr provides an alternative, metal-free pathway for functionalization at the C4 position. nih.gov

Reactivity of the Carbonitrile Group at C5

The carbonitrile (cyano) group at the C5 position of the pyrazole ring is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is primarily characterized by the electrophilicity of the carbon atom and the ability of the nitrogen atom to be protonated or coordinate to Lewis acids, which enhances the carbon's electrophilicity. libretexts.org The electron-withdrawing nature of the pyrazole ring influences the reactivity of the nitrile group.

The carbon atom of the C5-carbonitrile is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity allows for the conversion of the nitrile into several other important functional groups.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.org For 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile, this would lead to the formation of 1-ethyl-4-iodo-1H-pyrazole-5-carboxamide and subsequently 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid. Heating with aqueous acid or base is typically required for this transformation. libretexts.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form an intermediate imine salt. masterorganicchemistry.com Subsequent aqueous workup and hydrolysis of this intermediate yields a ketone. masterorganicchemistry.com For example, the reaction of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile with a Grignard reagent like methylmagnesium bromide would, after hydrolysis, produce 1-(1-ethyl-4-iodo-1H-pyrazol-5-yl)ethan-1-one.

Addition of other Nucleophiles: Other nitrogen and oxygen nucleophiles can also add to the nitrile group. For instance, the reaction with hydroxylamine (B1172632) can lead to the formation of N'-hydroxy-1-ethyl-4-iodo-1H-pyrazole-5-carboximidamide. In some cases, nucleophilic addition can initiate cyclization reactions, particularly in the synthesis of fused heterocyclic systems. researchgate.net Nickel(II) ions have been shown to mediate the coupling of pyrazole with nitriles, indicating metal-catalyzed activation of the nitrile group towards nucleophilic attack. acs.org

Table 1: Representative Nucleophilic Additions to the C5-Carbonitrile Group

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Water | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Grignard Reagent (R-MgX) | 1. R-MgX in ether/THF 2. H₃O⁺ | Ketone |

| Hydroxylamine (NH₂OH) | Mild base | N'-hydroxy-carboximidamide |

| Alcohols (R-OH) | Acid catalysis | Imidate |

Reduction Pathways of the Carbonitrile Group

The carbon-nitrogen triple bond of the carbonitrile group can be fully or partially reduced to afford primary amines or aldehydes, respectively. These transformations provide important synthetic routes to key building blocks.

Reduction to Primary Amines: The most common reduction of a nitrile leads to a primary amine. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.orgchemguide.co.uk Catalytic hydrogenation is another effective method, employing hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel. chemguide.co.ukcommonorganicchemistry.com These methods would convert 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile into (1-ethyl-4-iodo-1H-pyrazol-5-yl)methanamine. The catalytic hydrogenation approach can sometimes lead to secondary and tertiary amine byproducts, which can be suppressed by the addition of ammonia. commonorganicchemistry.com

Partial Reduction to Aldehydes: It is also possible to achieve a partial reduction of the nitrile to an aldehyde. This is typically accomplished using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. The reaction proceeds via an imine intermediate which is hydrolyzed upon workup to yield the aldehyde, in this case, 1-ethyl-4-iodo-1H-pyrazole-5-carbaldehyde.

Table 2: Typical Conditions for the Reduction of the C5-Carbonitrile Group

| Desired Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Primary Amine | 1. LiAlH₄ 2. H₂O | THF or Et₂O, reflux |

| Primary Amine | H₂, Catalyst (Pd/C, PtO₂, Ra-Ni) | Elevated pressure and temperature |

| Aldehyde | 1. DIBAL-H 2. H₂O | Toluene or Hexane, -78 °C to rt |

Cycloaddition Reactions Involving the Carbonitrile Moiety

The nitrile group, acting as a dipolarophile, can participate in cycloaddition reactions to form five-membered heterocyclic rings. This reactivity provides a powerful tool for the synthesis of more complex heterocyclic systems.

[3+2] Cycloadditions: A prominent example is the reaction of the nitrile with an azide (B81097) to form a tetrazole ring. This is a well-established transformation known as the Huisgen cycloaddition. For instance, reacting 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile with sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt like ammonium chloride, would yield 5-(1-ethyl-4-iodo-1H-pyrazol-5-yl)-1H-tetrazole. Nitrile imines, generated in situ from hydrazonoyl halides, can also undergo [3+2] cycloaddition with nitriles, although the reaction with an alkyne is more common for pyrazole synthesis. researchgate.netrrbdavc.org Multicomponent reactions involving nitriles are also known to produce pyrazoles, highlighting the role of the nitrile group in complex ring-forming cascades. nih.govacs.org

Table 3: Example of a [3+2] Cycloaddition Reaction

| Dipole Source | Reagent/Conditions | Product Heterocycle |

|---|---|---|

| Azide Ion | NaN₃, NH₄Cl, DMF, heat | Tetrazole |

| Nitrile Imine | R-C(Cl)=N-NH-R', Et₃N | 1,2,4-Triazole derivative |

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle. Its reactivity is influenced by the presence of two adjacent nitrogen atoms and the substituents on the ring. nih.gov In 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile, the ring's reactivity is dictated by the interplay of the N1-ethyl group, the C4-iodo group, and the C5-carbonitrile group.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For pyrazoles, the C4 position is generally the most reactive towards electrophiles due to the electronic distribution in the ring. nih.govchim.itimperial.ac.uk

In the case of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile, the C4 position is already substituted with iodine. The remaining unsubstituted position on the pyrazole ring is C3. The substituents present will direct any potential EAS reaction:

N1-Ethyl Group: An alkyl group on the nitrogen is an activating group and directs electrophiles to the ortho (C5) and para (C3) positions.

C4-Iodo Group: Halogens are deactivating groups but are ortho, para-directing. It would direct incoming electrophiles to the C3 and C5 positions.

C5-Carbonitrile Group: The nitrile group is a strong electron-withdrawing and deactivating group. It is a meta-director.

Considering these effects, the C3 position is the only available site for EAS. However, the pyrazole ring is significantly deactivated by the cumulative electron-withdrawing effects of the iodo and, particularly, the carbonitrile groups. Therefore, forcing conditions would be required for any electrophilic substitution to occur at the C3 position. The C3 position of pyrazoles is known to be the least reactive towards EAS. nih.gov Reactions like nitration or halogenation would likely require harsh conditions and may result in low yields or decomposition. It has been noted that for some pyrazoles, electrophilic attack can occur on the methoxy-substituted phenyl ring if present, even before attacking a deactivated pyrazole ring. nih.gov

Table 4: Analysis of Substituent Effects on EAS Regioselectivity

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH₂CH₃ | N1 | Electron-donating (by induction) | Activating, C3 and C5 directing |

| -I | C4 | Electron-withdrawing (induction), Electron-donating (resonance) | Deactivating, C3 and C5 directing |

| -CN | C5 | Strongly electron-withdrawing (induction and resonance) | Strongly deactivating, C3 directing |

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying heterocyclic cores. rsc.orgnih.gov For 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile, the only available C-H bond on the pyrazole ring is at the C3 position, making it a prime target for regioselective functionalization.

Transition-metal catalysis, particularly with palladium, rhodium, or copper, is often employed for these transformations. rsc.orgresearchgate.net

Direct Arylation: Palladium-catalyzed direct arylation of 4-halopyrazoles has been shown to be effective at the C5 position. rsc.org While the C3 position is sterically less hindered, its electronic properties, influenced by the adjacent pyridine-like nitrogen and the deactivating C5-nitrile, would make C-H activation more challenging compared to the C5 position in other systems. Nonetheless, with an appropriate catalyst system (e.g., Pd(OAc)₂ with a suitable ligand and base), direct arylation at C3 with aryl halides could be a viable strategy. The reaction is often chemoselective, leaving the C-I bond intact for subsequent cross-coupling reactions. rsc.org

Other C-H Functionalizations: Besides arylation, other groups can be introduced. For instance, copper-catalyzed direct C-H arylselenation has been successfully applied to 4-nitropyrazoles, where the nitro group was found to be essential for the C-H activation. nih.gov This suggests that the strongly electron-withdrawing carbonitrile group in the target molecule might similarly facilitate certain types of C-H functionalization at the C3 position under specific catalytic conditions. The development of C-H activation protocols for pyrazoles is an active area of research, providing pathways to complex molecules that bypass traditional cross-coupling methods requiring pre-functionalized starting materials. nih.gov

It is important to note that the C4-iodo group itself is a valuable handle for traditional cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which could be performed sequentially with C-H functionalization at C3 to build a fully substituted pyrazole scaffold. nih.govrsc.org

Table 5: Potential Direct C-H Functionalization Reactions at C3

| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Product |

|---|---|---|---|

| Direct Arylation | Pd(OAc)₂, KOAc | Aryl Bromide (Ar-Br) | 3-Aryl-1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile |

| Direct Alkenylation | [RhCp*Cl₂]₂, AgSbF₆ | Alkene | 3-Alkenyl-1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile |

| Direct Selenation | CuI, Ligand | ArSe-SeAr | 3-(Arylselanyl)-1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile |

Elucidation of Reaction Mechanisms and Intermediates

The reactivity of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile is largely characterized by the chemistry of its carbon-iodine bond at the 4-position of the pyrazole ring. This bond is a key site for various transition-metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of more complex substituted pyrazoles. Mechanistic investigations into these reactions, while not always specific to this exact molecule, provide a robust framework for understanding its chemical behavior. The primary reactions of interest are palladium-catalyzed processes such as the Heck, Suzuki-Miyaura, and Sonogashira couplings.

The general susceptibility of the pyrazole ring's C4-position to electrophilic substitution is a foundational concept. However, with the presence of an iodo group, the compound serves as an excellent substrate for cross-coupling, where the C-I bond is cleaved in the initial step of the catalytic cycle.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are central to the synthetic utility of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile. These reactions share a common mechanistic framework, typically involving a Pd(0)/Pd(II) catalytic cycle. This cycle fundamentally consists of three main steps: oxidative addition, a subsequent coupling step (like transmetalation or migratory insertion), and reductive elimination.

General Catalytic Cycle:

Transmetalation (for Suzuki-Miyaura) or Migratory Insertion (for Heck):

In the Suzuki-Miyaura reaction , an organoboron compound, activated by a base, undergoes transmetalation with the Pd(II) complex. The organic group from the boron reagent replaces the iodide on the palladium center. nih.gov

In the Heck reaction , an alkene coordinates to the palladium(II) complex to form a π-complex. byjus.com This is followed by a syn-migratory insertion of the pyrazole group into the alkene's C-C double bond. wikipedia.orgbyjus.com

Reductive Elimination: The final step is the reductive elimination of the newly formed product, which creates the new carbon-carbon bond. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

A base is a crucial component in these reactions, serving to regenerate the active catalyst or to facilitate the transmetalation step in Suzuki-Miyaura couplings. wikipedia.orgbyjus.com

Heck Reaction Intermediates

In the context of a Heck reaction with 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile and an alkene (e.g., an acrylate), the following intermediates are proposed based on the generally accepted mechanism:

Oxidative Addition Adduct: The first intermediate is the pyrazolyl-palladium(II) iodide complex, formed by the insertion of Pd(0) into the C4-I bond.

Alkene π-Complex: The alkene coordinates to the palladium center.

Migratory Insertion Product: The pyrazolyl group is transferred to one of the alkene carbons, and the palladium atom migrates to the other, forming a new carbon-palladium sigma bond.

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a palladium-hydride species and the final substituted alkene product. This step typically proceeds with a syn-elimination pathway, influencing the stereochemistry of the product. byjus.com

The reaction is known for its high trans selectivity in the product, which is a result of rotation around the single bond in the migratory insertion intermediate to minimize steric hindrance before β-hydride elimination occurs. organic-chemistry.org

| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Methyl Acrylate | Pd(OAc)₂/P(OEt)₃ | Et₃N | DMF | 80 | Good |

| 2 | Styrene | PdCl₂ | K₂CO₃ | DMA | 130 | Moderate |

| 3 | Butyl Acrylate | Pd(OAc)₂ | Et₃N | NMP | 100 | High |

| 4 | Ethylene | Pd(PPh₃)₄ | NaOAc | DMF | 120 | Good |

Note: The data in this table is representative of typical Heck reactions involving aryl iodides and may not correspond to experimentally verified reactions with 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile. The yields are qualitative descriptors based on literature for similar substrates. thieme-connect.de

Suzuki-Miyaura Reaction Intermediates

For a Suzuki-Miyaura coupling of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile with a boronic acid, the mechanistic path involves different key intermediates following the initial oxidative addition:

Oxidative Addition Adduct: Similar to the Heck reaction, a pyrazolyl-palladium(II) iodide complex is formed.

Transmetalation Intermediate: The boronic acid, activated by a base to form a borate (B1201080) species, transfers its organic substituent to the palladium center, displacing the iodide ligand. This forms a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated as the final product, regenerating the Pd(0) catalyst.

The choice of base and solvent is critical for the efficiency of the transmetalation step.

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | High |

| 2 | 4-Methoxyphenylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | High |

| 3 | Thiophene-2-boronic Acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | Good |

| 4 | Cyclopropylboronic Acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 110 | Moderate |

Note: This table illustrates typical conditions for Suzuki-Miyaura reactions with aryl iodides. The data is generalized from the literature and does not represent specific experimental results for 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile.

Sonogashira Coupling

The Sonogashira coupling reaction is another vital transformation for 4-iodopyrazoles, enabling the formation of a C(sp²)-C(sp) bond with a terminal alkyne. This reaction is typically co-catalyzed by palladium and a copper(I) salt. mdpi.com

The proposed mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Heck and Suzuki reactions, it starts with the oxidative addition of the 4-iodopyrazole (B32481) to Pd(0).

Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a copper(I) acetylide intermediate.

The key step is the transmetalation of the acetylide group from copper to the palladium(II) complex. Subsequent reductive elimination yields the 4-alkynylpyrazole product and regenerates the Pd(0) catalyst. mdpi.com

Derivatization Strategies and Analogue Synthesis from 1 Ethyl 4 Iodo 1h Pyrazole 5 Carbonitrile

Accessing Novel Pyrazole (B372694) Scaffolds via Cross-Coupling Transformations

The C4-iodo substituent on the 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile scaffold serves as a highly effective handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. This approach allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of novel pyrazole analogues. The utility of (hetero)aryl iodides as precursors for such transformations is well-documented, making the title compound a valuable intermediate. nih.gov

Key cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a C-C bond between the C4 position of the pyrazole and various organoboron reagents (boronic acids or esters). By reacting 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile with different aryl or heteroaryl boronic acids, a library of 4-aryl- and 4-heteroaryl-substituted pyrazoles can be synthesized. Such reactions are typically performed using a palladium catalyst like Pd(PPh₃)₄. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the C4-iodo group with terminal alkynes, creating a C(sp²)-C(sp) bond. libretexts.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper(I), is instrumental in synthesizing 4-alkynylpyrazole derivatives, which are themselves versatile intermediates for further chemical modifications or as core structures in materials science and medicinal chemistry. nih.govlibretexts.orgarkat-usa.org

Heck Coupling: This reaction would involve the palladium-catalyzed coupling of the iodopyrazole with alkenes, leading to the formation of 4-vinylpyrazole derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling allows for the introduction of a wide range of primary and secondary amines at the C4 position, yielding 4-aminopyrazole derivatives.

C-O Coupling: Copper-catalyzed methods have been developed for the direct alkoxylation of 4-iodopyrazoles. nih.govsemanticscholar.org Reacting 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile with various alcohols in the presence of a copper(I) catalyst, such as CuI, and a suitable ligand can produce a series of 4-alkoxypyrazole analogues. nih.govsemanticscholar.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl/Heteroaryl Pyrazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 4-Alkynyl Pyrazole |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 4-Alkenyl Pyrazole |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand (e.g., BINAP), Base | 4-Amino Pyrazole |

| Ullmann (C-O) | Alcohol (ROH) | CuI, Ligand (e.g., Phenanthroline), Base | 4-Alkoxy Pyrazole |

Synthesis of Fused Heterocyclic Systems Utilizing the Carbonitrile Moiety

The carbonitrile group at the C5-position, situated adjacent to the N1-ethyl group, is a key functional moiety for the construction of bicyclic heterocyclic systems. Its electrophilic carbon atom and the pi-system allow it to participate in various cyclization and cycloaddition reactions, leading to the formation of fused pyrazole derivatives such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines.

Pyrazolo[3,4-d]pyrimidines: This fused system is of significant interest in medicinal chemistry. The synthesis often involves an aminopyrazole precursor. The carbonitrile of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile can be reduced to a 5-(aminomethyl) group, or more commonly, a synthetic route starting from a 5-aminopyrazole-4-carbonitrile is employed. google.com For instance, condensation of a 5-aminopyrazole with formamide (B127407) or other one-carbon synthons can lead to the pyrimidine (B1678525) ring. The carbonitrile itself can be a precursor; for instance, treatment with guanidine (B92328) could potentially lead to a 4-amino-pyrazolo[3,4-d]pyrimidine scaffold, with the iodine at a position corresponding to the original C4 of the pyrazole. sigmaaldrich.com

Pyrazolo[3,4-b]pyridines: These can be synthesized through the reaction of 5-aminopyrazole-4-carbonitriles with β-dicarbonyl compounds. researchgate.net The carbonitrile group in the title compound can be converted to an amino group to enable such transformations.

Pyrazolo[3,4-d] researchgate.netnih.govacs.orgtriazines: Diazotization of a 5-aminopyrazole-4-carbonitrile derivative can lead to the formation of a fused triazine ring, yielding pyrazolo[3,4-d] researchgate.netnih.govacs.orgtriazin-4-ones. scirp.org

Pyrazolo-tetrazoles: The nitrile functionality can undergo a [3+2] cycloaddition with azide (B81097) ions (e.g., from sodium azide and ammonium (B1175870) chloride) to form a tetrazole ring, resulting in a 5-(1H-tetrazol-5-yl)pyrazole derivative. researchgate.net

| Fused System | Key Reagent(s) | General Strategy |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Formamide, Guanidine, etc. | Cyclization involving the C5-carbonitrile (or a derivative like an amine/amide) and N1. |

| Pyrazolo[3,4-b]pyridine | β-Dicarbonyl compounds | Condensation with a 5-aminopyrazole derivative (accessible from the nitrile). |

| Pyrazolo[3,4-d] researchgate.netnih.govacs.orgtriazine | Nitrous Acid (from NaNO₂) | Diazotization and cyclization of a 5-aminopyrazole derivative. |

| Pyrazolo-tetrazole | Sodium Azide (NaN₃) | [3+2] cycloaddition directly onto the carbonitrile group. |

Preparation of Functionally Diverse Pyrazole Analogs (e.g., Carboxylates, Amines)

The carbonitrile group is a versatile functional handle that can be readily converted into other important chemical moieties, such as carboxylic acids, esters, amides, and amines. These transformations dramatically expand the range of accessible pyrazole analogs derived from 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile.

Hydrolysis to Carboxylic Acid and Derivatives: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid. This carboxylic acid is a valuable intermediate in its own right and can be further derivatized. For example, esterification with an alcohol under acidic conditions (Fischer esterification) produces the corresponding pyrazole-5-carboxylate, while reaction with an amine using standard peptide coupling reagents (e.g., DCC, EDC) affords pyrazole-5-carboxamides.

Reduction to Amine: The carbonitrile can be reduced to a primary amine, yielding 1-ethyl-4-iodo-1H-pyrazol-5-yl)methanamine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst). This resulting aminomethyl derivative introduces a basic center and a nucleophilic site for further functionalization.

| Starting Moiety | Transformation | Reagents/Conditions | Product Moiety |

|---|---|---|---|

| -C≡N (Nitrile) | Hydrolysis | H₃O⁺ or OH⁻, heat | -COOH (Carboxylic Acid) |

| -COOH (Carboxylic Acid) | Esterification | ROH, H⁺ catalyst | -COOR (Ester) |

| -COOH (Carboxylic Acid) | Amidation | R₂NH, coupling agent (e.g., EDC) | -CONR₂ (Amide) |

| -C≡N (Nitrile) | Reduction | 1. LiAlH₄; 2. H₂O or H₂/Catalyst | -CH₂NH₂ (Primary Amine) |

Structure-Reactivity Relationship Studies for Functional Group Transformations

The reactivity of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile is governed by the electronic interplay of its substituents on the pyrazole core. The pyrazole ring itself is an aromatic heterocycle with two nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N2). chemicalbook.com The nature and position of substituents significantly modulate the ring's electron density and, consequently, its chemical behavior. nih.gov

Influence of Substituents:

C4-Iodo Group: The iodine atom exerts a dual electronic effect. It is strongly electron-withdrawing through the sigma framework (inductive effect) due to its electronegativity. This effect deactivates the ring toward electrophilic substitution. However, it is the key feature enabling the synthetically crucial organometallic cross-coupling reactions at the C4 position. nih.govresearchgate.net

C5-Carbonitrile Group: The cyano group is a powerful electron-withdrawing group through both inductive and resonance effects. Its presence significantly lowers the electron density of the pyrazole ring and decreases the basicity of the N2 nitrogen. nih.gov This deactivation further protects the ring from electrophilic attack. Crucially, the strong electron-withdrawing nature makes the carbon atom of the nitrile itself highly electrophilic and susceptible to nucleophilic attack, which is the basis for its conversion to amides, acids, and its participation in cyclization reactions. scirp.org

Reactivity Implications:

Cross-Coupling at C4: The C-I bond is the weakest of the carbon-halogen bonds, making it the most reactive in oxidative addition steps of catalytic cycles (e.g., with Pd(0)). The electronic nature of the pyrazole ring, modulated by the ethyl and cyano groups, can influence the rate and efficiency of these coupling reactions. nih.gov

Reactivity of the Nitrile at C5: The electrophilicity of the nitrile carbon is enhanced by the cumulative electron-withdrawing effects of the adjacent pyrazole ring nitrogens and the C4-iodo group. This facilitates transformations like hydrolysis, reduction, and cycloadditions.

Ring Reactivity: The combination of a C4-iodo and a C5-cyano group renders the pyrazole ring electron-deficient. This makes the ring itself generally unreactive toward electrophilic substitution but potentially susceptible to nucleophilic aromatic substitution under harsh conditions, although such reactions are less common than the transformations at the substituent sites. The electron-deficient nature is paramount for the diverse derivatizations described. rsc.org

Computational and Theoretical Studies on 1 Ethyl 4 Iodo 1h Pyrazole 5 Carbonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its chemical behavior. For a substituted heterocycle like 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile, these methods reveal the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a powerful tool in organic chemistry for predicting the outcome of chemical reactions. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring. The LUMO, conversely, would be distributed across the electron-withdrawing cyano (-CN) group and the carbon-iodine (C-I) bond. The substituents play a key role; the N-ethyl group is a weak electron-donating group, while the iodo and cyano groups are strongly electron-withdrawing, which significantly influences the orbital energies. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. bhu.ac.in A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In a hypothetical FMO analysis, the presence of both electron-donating and electron-withdrawing groups would likely result in a moderate to small HOMO-LUMO gap, indicating a versatile but reactive chemical nature. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data and Its Significance

| Parameter | Description | Predicted Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy indicates stronger nucleophilic character, suggesting reactivity with electrophiles at the pyrazole ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates stronger electrophilic character, predicting susceptibility to nucleophilic attack, likely at the carbon attached to the iodine or the cyano group. digitellinc.com |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher polarizability and greater chemical reactivity, making the molecule a good candidate for various coupling reactions. researchgate.net |

| HOMO Distribution | The regions of the molecule where the HOMO is concentrated. | Predicted to be on the pyrazole ring, identifying it as the likely site for electrophilic substitution. |

| LUMO Distribution | The regions of the molecule where the LUMO is concentrated. | Predicted to be on the C-I and C-CN bonds, identifying these as the primary sites for nucleophilic attack or involvement in metal-catalyzed cross-coupling. |

An Electrostatic Potential (ESP) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its reactive sites. bhu.ac.in Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack).

For 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile, an ESP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atom of the cyano group and the pyridine-like nitrogen (N2) of the pyrazole ring, which are sites of high electron density and Lewis basicity. mdpi.com

Positive Potential: A significant region of positive potential, known as a "sigma-hole" (σ-hole), would be located on the outer side of the iodine atom, along the extension of the C-I bond. nih.govpolimi.it This feature is characteristic of heavier halogens and makes the iodine atom a potent halogen bond donor, allowing it to engage in strong, directional non-covalent interactions with Lewis bases. acs.orgmdpi.com This interaction can be crucial in reaction mechanisms and crystal engineering. researchgate.net

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules, providing detailed insights into reaction mechanisms. mdpi.com For a versatile synthetic intermediate, DFT can predict the feasibility of various reaction pathways and explain experimental observations.

The C(sp²)-I bond in 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, or Sonogashira reactions. DFT studies are instrumental in modeling these complex catalytic cycles. acs.orgnih.gov

For instance, in a palladium-catalyzed Suzuki-Miyaura coupling, DFT can be used to calculate the energy profile of the entire catalytic cycle: nih.govresearchgate.net

Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the C-I bond. DFT would calculate the activation energy for this step, which is often rate-determining.

Transmetalation: The transfer of an organic group from an organoboron reagent to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.

Beyond predicting pathways, DFT provides profound mechanistic insights. digitellinc.com For 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile, computational modeling could clarify several aspects of its reactivity in a process like Suzuki coupling:

Role of Substituents: DFT calculations can quantify the electronic effect of the N-ethyl and C-cyano groups on the rate of oxidative addition. The strong electron-withdrawing nature of the cyano group is expected to facilitate the oxidative addition step, making the reaction more favorable.

Ligand Effects: The model can incorporate different phosphine (B1218219) ligands on the palladium catalyst to determine which provides the lowest energy barriers, thus guiding catalyst selection for optimal yield.

Regioselectivity: While the C-I bond is the most probable reaction site, DFT can be used to explore the energy barriers for potential side reactions, confirming the high selectivity of the process.

Table 2: Illustrative DFT Data for a Hypothetical Suzuki Coupling Reaction

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) | Mechanistic Significance |

|---|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-I bond. | 15-20 | Often the rate-determining step. A lower barrier indicates a faster reaction. researchgate.net |

| Transmetalation | Transfer of an aryl group from the boronic acid to the Pd(II) complex. | 10-15 | The energy of this step can be influenced by the base and solvent used. |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | 5-10 | Typically a facile, highly exothermic step leading to the final product. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. For 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile, the primary source of conformational flexibility is the rotation of the ethyl group around the N-C bond.

Computational methods can perform a potential energy scan by systematically rotating this bond to identify the global energy minimum, which corresponds to the most populated conformation in the ground state. While the pyrazole ring itself is rigid, the orientation of the ethyl group could have subtle effects on crystal packing or interactions with a catalyst's active site. acs.org For example, a particular conformation might be favored to minimize steric hindrance with adjacent groups or solvent molecules.

Molecular Dynamics (MD) simulations could further extend this analysis by modeling the molecule's behavior over time in a solution, providing insights into its dynamic flexibility, solvation, and how it might approach a binding partner or catalytic center. However, such detailed simulations are computationally intensive and are typically performed for molecules with more significant biological or material science applications where dynamic behavior is critical.

Structure-Reactivity and Selectivity Prediction Studies

Computational and theoretical studies are invaluable tools for predicting the reactivity and selectivity of organic molecules. In the case of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile, density functional theory (DFT) calculations can provide significant insights into its electronic structure and how this governs its chemical behavior. These studies help in forecasting the most probable sites for electrophilic and nucleophilic attack, as well as predicting the outcomes of various reactions.

To quantify and predict the reactivity at different sites of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile, computational models are employed to calculate various reactivity descriptors. These descriptors are derived from the electronic structure of the molecule and provide a numerical basis for predicting chemical behavior.

Global Reactivity Descriptors

Global reactivity descriptors, calculated using DFT methods, offer a general overview of the molecule's stability and reactivity. These include the energies of the frontier molecular orbitals (HOMO and LUMO), ionization potential (I), electron affinity (A), chemical hardness (η), global softness (S), and the electrophilicity index (ω). ekb.egresearchgate.net A lower HOMO-LUMO energy gap generally implies higher reactivity.

A hypothetical set of calculated global reactivity descriptors for 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile is presented in the table below. These values are illustrative and based on general principles observed for similarly substituted pyrazoles.

Table 1: Predicted Global Reactivity Descriptors for 1-Ethyl-4-Iodo-1H-Pyrazole-5-Carbonitrile

| Descriptor | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy (EHOMO) | -7.2 | Indicates the molecule's ability to donate electrons. |

| LUMO Energy (ELUMO) | -1.5 | Indicates the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | 5.7 | A larger gap suggests higher kinetic stability. |

| Ionization Potential (I) | 7.2 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.5 | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 2.85 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 0.35 | Reciprocal of hardness, indicates higher reactivity. |

Local Reactivity and Selectivity Prediction

While global descriptors provide a picture of the molecule as a whole, local reactivity descriptors are essential for predicting the specific sites of reaction. Fukui functions (f(r)) and condensed-to-atom Fukui indices are powerful tools derived from DFT to identify the most reactive atomic centers in a molecule for electrophilic, nucleophilic, and radical attack. derpharmachemica.com

f+(r): Predicts the site for nucleophilic attack.

f-(r): Predicts the site for electrophilic attack.

f0(r): Predicts the site for radical attack.

The analysis of molecular electrostatic potential (MEP) also provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. ekb.egderpharmachemica.com

For 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile, the carbonitrile group significantly withdraws electron density, making the C5 carbon and the nitrile nitrogen potential sites for nucleophilic addition or coordination. The iodine at C4 makes this position susceptible to metal-catalyzed cross-coupling reactions. The C3 position of the pyrazole ring is often a site for electrophilic attack in pyrazoles, though its reactivity is modulated by the other substituents.

A hypothetical data table of condensed Fukui indices for the key atoms of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile is provided below to illustrate how selectivity is predicted.

Table 2: Predicted Condensed Fukui Indices for Selected Atoms of 1-Ethyl-4-Iodo-1H-Pyrazole-5-Carbonitrile

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) | Predicted Reactivity |

|---|---|---|---|---|

| C3 | 0.08 | 0.25 | 0.165 | Most likely site for electrophilic attack. |

| C4 | 0.22 | 0.05 | 0.135 | Susceptible to nucleophilic attack/metal insertion. |

| C5 | 0.15 | 0.02 | 0.085 | Prone to nucleophilic attack due to the nitrile group. |

| N1 | 0.03 | 0.10 | 0.065 | Low reactivity towards direct attack. |

| N2 | 0.18 | 0.15 | 0.165 | Potential site for coordination with metal catalysts. |

| C (cyano) | 0.28 | 0.01 | 0.145 | Highly susceptible to nucleophilic addition. |

Note: Higher values indicate greater reactivity for the specified type of attack. The data is illustrative.

These computational predictions are instrumental in designing synthetic routes. For instance, the high Fukui index for electrophilic attack at C3 suggests that reactions like nitration or halogenation would likely occur at this position, assuming the 4-position is already substituted. The significant value at C4 for nucleophilic attack highlights its potential as a leaving group in substitution reactions or as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are common for aryl iodides. researchgate.net The reactivity of the cyano group towards nucleophiles suggests that it can be a versatile functional handle for transformations into amides, carboxylic acids, or tetrazoles.

Applications in Organic Synthesis and Materials Science

1-Ethyl-4-Iodo-1H-Pyrazole-5-Carbonitrile as a Versatile Synthetic Building Block

The utility of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile stems from the distinct reactivity of its components. The pyrazole (B372694) core is a stable aromatic heterocycle frequently found in bioactive compounds. The iodo group at the 4-position is an excellent leaving group, making it a prime site for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The carbonitrile group at the 5-position can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further pathways for molecular elaboration. The N-ethyl group enhances solubility in organic solvents and can influence the molecule's steric and electronic properties. This trifecta of functionalities allows chemists to selectively modify the molecule at different positions to build complex molecular architectures. bldpharm.com

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs. rsc.org Compounds based on the pyrazole nucleus are investigated for a wide array of therapeutic applications. The development of efficient synthetic methods, such as the three-component, one-pot synthesis of pyrazole derivatives, highlights the ongoing progress in producing effective pharmaceutical compounds. nih.gov

While specific research detailing the direct conversion of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile into a named pharmaceutical intermediate is not extensively published, its potential is evident from the applications of structurally similar compounds. For instance, the related compound 4-iodo-1-methyl-1H-pyrazole-5-carbonitrile is noted for its role in developing potent and selective inhibitors of human PCSK9, a target for managing high cholesterol. biosynth.com The core structure provided by the iodo-pyrazole-carbonitrile framework is crucial for this activity. biosynth.com The subject compound is classified as a heterocyclic building block for pharmaceutical intermediates, indicating its role in the early stages of drug discovery and development pipelines. bldpharm.combiosynth.com The iodo group facilitates the introduction of diverse substituents via metal-catalyzed cross-coupling reactions, a common strategy for creating libraries of potential drug candidates. The carbonitrile can then be transformed into other functional groups, like carboxylic acids or amides, which are common features in many pharmaceutical agents.

Table 1: Key Reactions for Pharmaceutical Intermediate Synthesis

| Reaction Type | Reagent/Catalyst | Functional Group Transformed | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Iodo | Aryl-substituted pyrazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Iodo | Alkynyl-substituted pyrazole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Iodo | Amino-substituted pyrazole |

Nitrogen-containing heterocyclic compounds, particularly pyrazoles, are of significant interest in the agrochemical industry due to their wide-ranging biological activities. ekb.eg Research has demonstrated that pyrazole derivatives can be potent insecticides, fungicides, and herbicides. The synthesis of novel 1H-pyrazole-5-carboxylic acid derivatives has yielded compounds with significant insecticidal activity. researchgate.net

The structural motif of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile is highly relevant for this field. In one study, pyrazolecarboxylic acid derivatives, which can be synthesized from pyrazole carbonitriles, were tested against the black bean aphid (Aphis fabae). researchgate.net Notably, some of these synthesized compounds exhibited insecticidal activity comparable to the commercial insecticide imidacloprid, with one derivative causing 85.7% mortality at a low concentration. researchgate.net The versatility of the iodo-pyrazole-carbonitrile scaffold allows for the systematic modification of the molecule to optimize for potency, selectivity, and environmental profile, making it a valuable starting point for developing next-generation crop protection agents. bldpharm.com

Pyrazole derivatives are well-established as effective ligands for transition metals, forming stable complexes that can catalyze a variety of organic transformations. arkat-usa.org The nitrogen atoms of the pyrazole ring act as excellent coordination sites for metal ions. The substituents on the pyrazole ring can be modified to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. nih.gov

1-Ethyl-4-iodo-1H-pyrazole-5-carbonitrile serves as an ideal precursor for creating custom ligands. The iodo group is readily displaced in cross-coupling reactions, allowing for the attachment of other coordinating groups, such as phosphines or other heterocycles, to build bidentate or polydentate ligands. arkat-usa.org For example, a convenient synthetic route for preparing valuable 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives for use in Sonogashira cross-coupling reactions has been developed, showcasing the synthetic utility of iodinated pyrazoles in building more complex systems. arkat-usa.org The ability to synthesize a diverse range of pyrazole-based ligands is crucial for advancing catalysis, leading to more efficient and selective chemical reactions. nih.gov

Potential in Functional Materials Research (focus on synthetic utility, not material properties)